molecular formula C11H22BNO3 B8024625 N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide

Cat. No.: B8024625
M. Wt: 227.11 g/mol
InChI Key: UZURERDDABLIGF-UHFFFAOYSA-N
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Description

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide typically involves the reaction of 3-bromopropylacetamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can lead to the large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide is unique due to its specific combination of a dioxaborolane ring and a propylacetamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO3/c1-9(14)13-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-8H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZURERDDABLIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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